molecular formula C10H17NO3 B1382105 Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate CAS No. 1205748-94-2

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate

Cat. No.: B1382105
CAS No.: 1205748-94-2
M. Wt: 199.25 g/mol
InChI Key: AXFUKHQJEUFDJP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate typically involves the reaction of tert-butyl 3-methylazetidine-1-carboxylate with a formylating agent under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran, at low temperatures to ensure the stability of the intermediate products .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the literature. the compound can be synthesized on a larger scale using similar reaction conditions as those used in laboratory synthesis, with appropriate scaling of reagents and equipment.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-formyl-3-methylazetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The formyl group can undergo nucleophilic addition reactions with biological nucleophiles, such as amino acids or proteins, leading to the formation of covalent adducts. These interactions can modulate the activity of enzymes or receptors, resulting in various biological effects .

Comparison with Similar Compounds

Uniqueness: Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is unique due to the presence of the formyl group, which imparts distinct reactivity and allows for a wide range of chemical transformations. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific research applications .

Biological Activity

Tert-butyl 3-formyl-3-methylazetidine-1-carboxylate is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, synthesizing findings from various studies and sources.

  • Molecular Formula : C10H17NO3
  • Molecular Weight : 199.25 g/mol
  • IUPAC Name : this compound
  • Structure : The compound features a tert-butyl group, a formyl group, and a carboxylate moiety attached to a methylazetidine ring.

Anticancer Activity

Recent studies have indicated that compounds related to azetidines, including this compound, exhibit promising anticancer properties. For instance, a study evaluated the in vitro activity against various cancer cell lines, revealing that modifications in the azetidine structure can enhance cytotoxicity against breast cancer cells (MDA-MB-231) .

Compound Cell Line IC50 (µM)
This compoundMDA-MB-231Not specified
Related Azetidine DerivativeMDA-MB-23112.5

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory activities. In a study involving mouse models, it was shown to modulate immune responses by affecting cytokine production. Specifically, after administration of the compound, levels of IL-6 were measured post-TLR7 stimulation, indicating potential anti-inflammatory effects .

Treatment Group Dose (mg/kg) IL-6 Level (pg/mL)
Vehicle-150
This compound10090
This compound30070

Tyrosinase Inhibition

Tyrosinase inhibition is crucial for cosmetic applications and the treatment of hyperpigmentation disorders. Compounds with similar structures have demonstrated significant inhibitory effects on mushroom tyrosinase. While specific data on this compound is limited, related azetidine derivatives have shown IC50 values as low as 0.00458 µM against tyrosinase .

The biological activities of this compound are likely mediated through multiple pathways:

  • Cytotoxicity : Induction of apoptosis in cancer cells.
  • Cytokine Modulation : Inhibition of pro-inflammatory cytokines.
  • Enzyme Inhibition : Competitive or noncompetitive inhibition of tyrosinase.

Study on Anticancer Activity

In a controlled experiment, researchers synthesized several azetidine derivatives and tested their cytotoxicity against breast cancer cells. The findings suggested that structural modifications could significantly enhance anticancer efficacy .

Study on Anti-inflammatory Effects

An investigation into the anti-inflammatory properties of related compounds involved administering varying doses to mouse models and assessing cytokine levels post-stimulation with TLR7 agonists. Results indicated that higher doses resulted in significantly lower IL-6 levels compared to controls .

Properties

IUPAC Name

tert-butyl 3-formyl-3-methylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-9(2,3)14-8(13)11-5-10(4,6-11)7-12/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXFUKHQJEUFDJP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(C1)C(=O)OC(C)(C)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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